6-Methyl-8-phenyl-3H-purin-2-amine
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Overview
Description
6-Methyl-8-phenyl-3H-purin-2-amine is an organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by a purine ring substituted with a methyl group at the 6th position and a phenyl group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-phenyl-3H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reactions: The introduction of the methyl group at the 6th position and the phenyl group at the 8th position is achieved through substitution reactions. Common reagents for these substitutions include methyl iodide and phenylboronic acid.
Catalysts and Conditions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions using industrial reactors.
Purification: Purification steps such as crystallization and chromatography to obtain high-purity product.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-8-phenyl-3H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Methyl-8-phenyl-3H-purin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Methyl-8-phenyl-3H-purin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
6-Methyl-8-phenyl-3H-purin-2-amine can be compared with other purine derivatives:
6-Methyl-1H-purin-2-amine: Similar in structure but lacks the phenyl group at the 8th position.
8-Phenyl-1H-purin-2-amine: Similar but lacks the methyl group at the 6th position.
6-Chloro-9H-purin-2-amine: Contains a chlorine atom instead of a methyl group at the 6th position.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N5 |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-methyl-8-phenyl-7H-purin-2-amine |
InChI |
InChI=1S/C12H11N5/c1-7-9-11(17-12(13)14-7)16-10(15-9)8-5-3-2-4-6-8/h2-6H,1H3,(H3,13,14,15,16,17) |
InChI Key |
TXAXDNCWNHHKMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)N=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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